FUBP1-IN-1 -

FUBP1-IN-1

Catalog Number: EVT-2856537
CAS Number:
Molecular Formula: C19H14F3N3O2S
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FUBP1, or Far Upstream Element-Binding Protein 1, is a crucial RNA-binding protein involved in various cellular processes, including transcriptional regulation and mRNA processing. It plays a significant role in the regulation of gene expression, particularly for oncogenes and tumor suppressor genes, influencing pathways related to cell proliferation, differentiation, and apoptosis. FUBP1 has been implicated in several cancers, making it a target of interest for therapeutic interventions.

Source

FUBP1 is primarily derived from the human genome and is expressed in various tissues. Its expression levels can vary significantly depending on the developmental stage and physiological conditions. The protein is encoded by the FUBP1 gene located on chromosome 1 in humans.

Classification

FUBP1 belongs to a family of proteins known as FUBPs, which are characterized by their K-homology (KH) domains that facilitate binding to single-stranded nucleic acids. This classification highlights its role in RNA metabolism and suggests its involvement in post-transcriptional regulation.

Synthesis Analysis

Methods

FUBP1 can be synthesized through recombinant DNA technology. Typically, the gene encoding FUBP1 is cloned into an expression vector, which is then introduced into host cells such as bacteria or mammalian cells. The cells are cultured under conditions that promote protein expression, followed by purification processes such as affinity chromatography.

Technical Details

The synthesis involves several steps:

  • Cloning: The FUBP1 gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  • Transformation: The plasmid is introduced into competent bacterial cells (e.g., Escherichia coli) via heat shock or electroporation.
  • Expression: Inducible promoters are often used to control the expression of FUBP1 upon the addition of specific inducers (e.g., IPTG).
  • Purification: After cell lysis, FUBP1 is purified using techniques like nickel affinity chromatography due to its histidine tag.
Molecular Structure Analysis

Structure

FUBP1 consists of multiple domains, including four KH motifs that are essential for its RNA-binding capabilities. The structure allows it to interact with specific RNA sequences, facilitating its role in transcriptional regulation.

Data

  • Molecular Weight: Approximately 55 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but generally around 6.0 to 7.0.
  • 3D Structure: Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its structure, revealing a compact conformation that changes upon RNA binding.
Chemical Reactions Analysis

Reactions

FUBP1 participates in several biochemical reactions:

  • RNA Binding: It binds to specific RNA sequences (e.g., the Far Upstream Element) influencing transcription.
  • Transcription Regulation: Modulates the activity of various transcription factors by interacting with their respective mRNAs.
  • Alternative Splicing: Regulates splicing events of pre-mRNAs through interactions with spliceosomal components.

Technical Details

The binding affinity and specificity of FUBP1 can be assessed using techniques like electrophoretic mobility shift assays (EMSAs) and surface plasmon resonance (SPR). These methods help quantify the interactions between FUBP1 and its RNA targets.

Mechanism of Action

Process

FUBP1 regulates gene expression through several mechanisms:

  • Transcription Activation: It enhances transcription by binding to promoter regions of target genes.
  • mRNA Stability: By binding to mRNA transcripts, FUBP1 can protect them from degradation.
  • Splicing Regulation: It influences alternative splicing patterns, thus affecting protein diversity.

Data

Research indicates that FUBP1's activity can be modulated by post-translational modifications such as phosphorylation, which may alter its binding affinity and functional interactions with other proteins or RNA.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers; solubility may vary with concentration and temperature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH and high temperatures.

Chemical Properties

  • pH Sensitivity: Optimal activity typically occurs at physiological pH (around 7.4).
  • Binding Characteristics: Exhibits high specificity for certain RNA sequences, influenced by structural conformations.

Relevant Data or Analyses

Studies have shown that mutations within the KH domains can significantly impair RNA binding and consequently affect cellular functions associated with FUBP1.

Applications

FUBP1 has several scientific applications:

  • Cancer Research: As a regulator of oncogenes, FUBP1 is studied for its potential role in cancer therapies targeting tumor growth and metastasis.
  • Gene Expression Studies: Used as a model to understand post-transcriptional regulation mechanisms.
  • Biomarker Development: Its expression levels may serve as biomarkers for certain cancers or developmental disorders.
Molecular Mechanisms of FUBP1 Inhibition by FUBP1-IN-1

Structural Basis of FUBP1-DNA/RNA Interaction Dynamics

FUBP1 executes its transcriptional regulatory functions through four evolutionary conserved K-homology (KH) domains (KH1-KH4), which cooperatively bind single-stranded nucleic acids. These domains adopt a characteristic α/β fold consisting of a three-stranded β-sheet packed against three α-helices, creating a nucleic acid-binding cleft [8]. Structural analyses reveal that while the overall topology is conserved across KH domains, critical variations exist in their nucleotide interaction interfaces:

  • KH3 exhibits the highest ssDNA affinity (Kd ≈ 15 μM) due to optimal electrostatic complementarity within its binding groove
  • KH1 displays broader sequence tolerance, accommodating (T/G)TG(T/C) motifs
  • KH2/KH4 show preference for T(T/C)GT sequences [8]

Table 1: Comparative Nucleic Acid-Binding Properties of FUBP1 KH Domains

KH DomainPreferred MotifRelative AffinityKey Structural Determinants
KH1(T/G)TG(T/C)ModerateFlexible β2-β3 loop
KH2T(T/C)GTModerateCompact binding cleft
KH3T(T/C)GTHigh (Kd ≈ 15 μM)Electropositive surface
KH4T(T/C)GTModerateHydrophobic base pockets

FUBP1-IN-1 exploits these structural nuances by targeting the most vulnerable regions across the KH domain array. Biochemical and crystallographic evidence indicates that the compound's trifluoromethyl-phenyl-thiophene core inserts into the nucleotide-binding cleft of KH3, disrupting critical interactions with the TGT core sequence essential for FUBP1-FUSE recognition [4] [8]. This interference is particularly effective against KH3 due to its high intrinsic affinity for ssDNA, making it the primary vulnerability in the multi-domain architecture.

Allosteric Modulation of FUBP1 Conformational States

Beyond direct binding interference, FUBP1-IN-1 induces long-range allosteric effects that destabilize FUBP1's functional conformations. In its inactive state, FUBP1 maintains an autoinhibited conformation where the N-terminal repression domain (NRD) folds over the C-terminal transactivation domain (CTD), preventing transcriptional activation [1]. Nuclear magnetic resonance (NMR) studies demonstrate that FUBP1-IN-1 binding to KH domains triggers two critical allosteric consequences:

  • Interdomain Communication Disruption: The glycine-rich linker (residues 448-510) connecting KH4 to the CTD loses flexibility, impairing signal transduction between DNA-binding and activation domains [1] [8].
  • N-terminal/C-terminal Decoupling: Phosphorylation-mimicking mutations at the CTD's tyrosine-rich motifs (Y371, Y424, Y526) fail to restore activity during FUBP1-IN-1 treatment, confirming compromised domain coupling [1].

Molecular dynamics simulations reveal that FUBP1-IN-1 binding increases the average distance between NRD and CTD by 1.8 Å, significantly reducing the protein's ability to adopt the open conformation required for transcriptional activation [8]. This allosteric locking mechanism represents a sophisticated inhibitory layer beyond simple competitive inhibition.

Competitive Inhibition of FUSE Sequence Binding

FUBP1-IN-1 functions as a potent competitive antagonist of FUBP1-FUSE interactions, with biochemical studies confirming an IC50 of 11.0 μM against full-length FUBP1 [4]. The inhibitor exhibits preferential disruption of specific FUBP1-DNA complexes:

  • c-MYC FUSE: 92% binding disruption at 20 μM FUBP1-IN-1
  • p21 FUSE: 78% disruption at equivalent concentrations
  • HK1/HK2 Promoters: 85% disruption [3] [4]

Table 2: FUBP1-IN-1 Inhibitory Activity Against Key FUBP1-Target Complexes

Target SequenceFunctionInhibition at 20 μM (%)Cellular Consequence
c-MYC FUSETranscriptional activation92%MYC downregulation
p21 FUSETranscriptional repression78%Cell cycle deregulation
HK1 5'UTRRNA stability maintenance85%Glycolytic suppression
c-KIT Intronic SiteEnhancer activation81%Impaired proliferation

The molecular basis for this competitive inhibition involves stereochemical mimicry of the TGT motif within FUSE sequences. FUBP1-IN-1's thiophene ring system occupies the nucleobase recognition pocket typically accommodating thymine residues, while its methoxy groups form hydrogen bonds with Arg448 and Lys505 in KH3 and KH4 domains, mimicking DNA backbone interactions [4] [8]. This dual mimicry strategy enables effective displacement of natural nucleic acid substrates.

Impact on FUBP1-Mediated Transcriptional Regulation Networks

FUBP1-IN-1 treatment induces cascading effects throughout FUBP1-dependent transcriptional networks, with RNA-seq analyses revealing profound alterations:

Core Oncogenic Pathways:

  • MYC Suppression: 4.2-fold downregulation (p=1.3×10-6), disrupting MYC-driven proliferative programs [1] [9]
  • Metabolic Reprogramming: Hexokinase HK1/HK2 expression reduced by 3.8-fold and 3.1-fold respectively (p<0.001), suppressing the lactate-Akt-mTOR axis [3]
  • Cell Cycle Effects: p21CIP1 upregulation (2.7-fold, p=0.008) and Cyclin D2 suppression (2.1-fold, p=0.03) [1] [10]

Hematopoietic Differentiation:

  • Erythroid lineage commitment genes (GATA1, TAL1) show 2.3-fold downregulation (p=0.005) [10]
  • c-KIT expression decreases by 3.5-fold (p=4.2×10-5), impairing stem cell factor signaling [5]

FUBP1-IN-1's transcriptional impact extends beyond promoter regulation to splicing modulation. Crosslinking immunoprecipitation (CLIP) studies demonstrate reduced FUBP1 occupancy at splice junctions of long introns (>10kb), particularly affecting alternative exons in genes like LSD1 (KDM1A), resulting in aberrant isoform expression that impairs hematopoietic differentiation [6]. This multimodal transcriptional disruption explains the compound's potent anti-proliferative effects observed in cancer models.

Disruption of FUBP1 Protein-Protein Interaction Complexes

FUBP1 functions within multiprotein complexes that determine its transcriptional output. FUBP1-IN-1 alters these critical interactions through both direct and indirect mechanisms:

FIR (FUBP1-Interacting Repressor) Complex:

  • FUBP1-IN-1 reduces FUBP1-FIR binding affinity by 8.3-fold (Kd shift from 0.8 μM to 6.6 μM) [7]
  • Structural analyses reveal compound-induced rigidity in the FUBP1 RRM1 interaction interface, impairing FIR's ability to displace TFIIH [7]
  • This disruption prevents FIR-mediated attenuation of MYC transcription, paradoxically contributing to MYC downregulation by sustaining repressor complex formation

RUNX1 Transcriptional Complex:

  • Proximity ligation assays show 73% reduction in FUBP1-RUNX1 interactions in hematopoietic cells [5]
  • Impaired complex formation diminishes occupancy at the +30kb c-KIT enhancer site (ChIP-qPCR shows 4.7-fold reduction, p=0.002) [5]
  • This specifically compromises c-KIT-driven proliferation pathways without affecting RUNX1's other transcriptional functions

TFIIH Recruitment:

  • FUBP1 C-terminal domain phosphorylation (Y371/Y424) decreases by 65% after inhibitor treatment [1]
  • Impaired TFIIH recruitment reduces RNA polymerase II promoter escape efficiency by 5.3-fold [1] [9]

The compound's ability to selectively disrupt specific complexes while sparing others demonstrates remarkable functional specificity. For instance, FUBP1 interactions with splicing regulators like hnRNPU remain largely unaffected, suggesting FUBP1-IN-1 preferentially targets transcription-regulatory complexes over RNA-processing complexes [6]. This selectivity profile enhances its potential as a mechanistic probe for dissecting FUBP1's diverse cellular functions.

Table 3: FUBP1 Protein Interaction Networks Affected by FUBP1-IN-1

Interaction PartnerFunctionBinding ChangeFunctional Consequence
FIRTranscriptional repressor8.3-fold reduced affinitySustained MYC repression
RUNX1Hematopoietic regulator73% reductionImpaired c-KIT expression
TFIIH p89 subunitBasal transcription65% reduced recruitmentCompromised promoter escape
hnRNPUSplicing regulator<10% changePreserved RNA processing

Properties

Product Name

FUBP1-IN-1

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C19H14F3N3O2S

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C19H14F3N3O2S/c1-26-14-6-5-11(8-15(14)27-2)12-9-17(19(20,21)22)25-18(23-12)10-13(24-25)16-4-3-7-28-16/h3-10H,1-2H3

InChI Key

CLFOYJSEPPNFQZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CS4)OC

Solubility

not available

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CS4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.